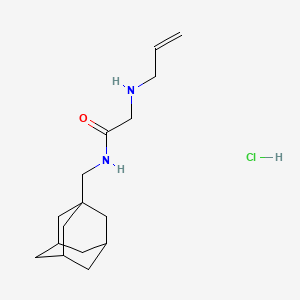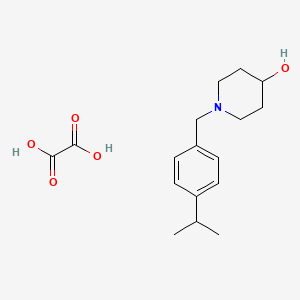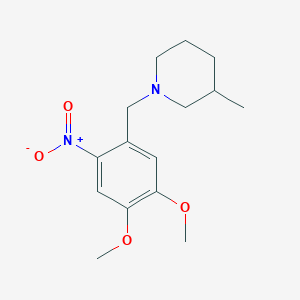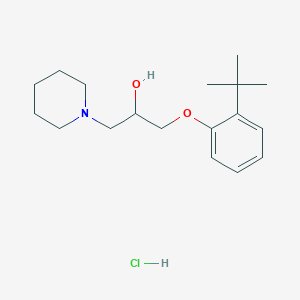
N~1~-(1-adamantylmethyl)-N~2~-allylglycinamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(1-adamantylmethyl)-N~2~-allylglycinamide hydrochloride is a chemical compound that has been extensively studied for its potential medical applications. This compound is a member of the adamantane family, which is known for its unique chemical properties and potential therapeutic benefits. In
Mecanismo De Acción
The mechanism of action of N~1~-(1-adamantylmethyl)-N~2~-allylglycinamide hydrochloride is not fully understood. However, it is thought to work by modulating the activity of certain neurotransmitters in the brain, including dopamine and acetylcholine. This modulation may help to protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that N~1~-(1-adamantylmethyl)-N~2~-allylglycinamide hydrochloride has a number of biochemical and physiological effects. These include increased levels of dopamine and acetylcholine in the brain, improved cognitive function, and reduced inflammation. The compound has also been shown to have antioxidant properties, which may help to protect neurons from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N~1~-(1-adamantylmethyl)-N~2~-allylglycinamide hydrochloride in lab experiments is its high yield and purity. This makes it an efficient and reliable compound for use in research. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are a number of future directions for research on N~1~-(1-adamantylmethyl)-N~2~-allylglycinamide hydrochloride. One area of interest is in the development of new drugs for the treatment of neurodegenerative diseases. Another potential direction is in the development of new compounds that are more effective or have fewer side effects than the current compound. Additionally, further research is needed to fully understand the mechanism of action of N~1~-(1-adamantylmethyl)-N~2~-allylglycinamide hydrochloride and its potential applications in other areas of medicine.
Métodos De Síntesis
The synthesis of N~1~-(1-adamantylmethyl)-N~2~-allylglycinamide hydrochloride involves the reaction of N-allylglycine with 1-adamantylmethylamine in the presence of a catalyst. The reaction yields a white crystalline powder that is purified through recrystallization and subsequent drying. The yield of the synthesis process is typically high, making it an efficient method for producing large quantities of the compound.
Aplicaciones Científicas De Investigación
N~1~-(1-adamantylmethyl)-N~2~-allylglycinamide hydrochloride has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the primary areas of research has been in the field of neurology, where the compound has been shown to have neuroprotective properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(1-adamantylmethyl)-2-(prop-2-enylamino)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O.ClH/c1-2-3-17-10-15(19)18-11-16-7-12-4-13(8-16)6-14(5-12)9-16;/h2,12-14,17H,1,3-11H2,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOAIQSSJHJDJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC(=O)NCC12CC3CC(C1)CC(C3)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantylmethyl)-2-(prop-2-enylamino)acetamide;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-acetyl-11-(2-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4935851.png)

![2-{1-isobutyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4935861.png)
![4-{4-[(E)-(3,4-dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B4935867.png)

![N-(3-{[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B4935871.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[1-methyl-2-(2-pyridinyl)ethyl]benzamide](/img/structure/B4935876.png)
![2-(2-pyridinyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4935893.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(4-iodophenyl)-2,5-pyrrolidinedione](/img/structure/B4935902.png)
![1-(1-piperidinyl)-3-[(3,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-2-propanol](/img/structure/B4935905.png)


![N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)di(2-thiophenecarboxamide)](/img/structure/B4935938.png)
![5-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4935947.png)